Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

Comparative Profile of Hydroxyfasudil and
Other ROCK Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Hydroxyfasudil

CAS No.: 105628-72-6

Cat. No.: S530170

The table below provides a side-by-side comparison of key ROCK inhibitors, highlighting their origins,

potency, and primary applications.

Relationship | Key IC50 / Ki Value for Primary Clinical/lResearch

Inhibitor .
Feature ROCK Application

Hydroxyfasudil Active metabolite of Ki=0.17 uM [2] Neurodegenerative diseases,
Fasudil [1] [2] neuroinflammation, cardiovascular

research [1] [3]

Fasudil Parent drug of Ki=0.33 uM [2] Approved for cerebral vasospasm
Hydroxyfasudil; first- (Japan/China); vascular,
generation inhibitor pulmonary, and neurodegenerative
[2] disease research [4] [2] [5]

Ripasudil Structurally related IC50 =19 nM Approved for glaucoma treatment
fasudil analogue [2] (ROCK2); 51 nM (Japan) as an ophthalmic solution

(ROCK1) [2] [6] [2]

Netarsudil Novel, potent inhibitor ~ N/A (potent ROCK Approved for glaucoma (US);

[6] and norepinephrine promotes corneal endothelial

transporter inhibitor) wound healing [6]
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Relationship | Key IC50 / Ki Value for Primary Clinical/lResearch

Inhibitor T
Feature ROCK Application
Y-27632 Widely used research  N/A Preclinical research: accelerates
compound [6] corneal epithelial wound closure,
reduces stromal fibrosis [6]
H-1152 Potent, selective Ki=1.6 nM [2] Preclinical research tool; shown to
second-generation decrease phosphorylated tau in
inhibitor [2] neuronal cultures [2] [5]
Dimethylfasudil More potent fasudil Ki=1.6 nM [2] Research tool [2]

derivative [2]

A significant advantage of hydroxyfasudil over fasudil is its improved pharmacokinetic profile. Studies
indicate that hydroxyfasudil has a longer plasma half-life and higher biological activity. [1] After fasudil
administration, hydrexyfasudil concentrations in plasma can reach about 80% of the original drug within 45

minutes and remain above 50% of the maximum concentration even after 90 minutes. [1]

Key Experimental Data and Protocols

Here is a summary of experimental findings and methodologies from recent studies involving

hydroxyfasudil.

Experimental Autoimmune Encephalomyelitis (EAE) Model [1]

¢ Objective: To evaluate the efficacy of hydroxyfasudil in treating EAE, a model for multiple sclerosis.
e Treatment Protocol: Female C57BL/6 mice with induced EAE were administered hydroxyfasudil
via intraperitoneal injection at a dose of 10 mg/kgl/day, starting from the day of immunization for a
total of 30 days.
¢ Key Findings:
o Clinical Alleviation: Hydroxyfasudil treatment significantly alleviated clinical symptoms of
EAE compared to the control group.
o Pathological Improvement: The treatment suppressed inflammation and ameliorated
demyelination in the spinal cords of the mice.
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o Proposed Mechanism: Hydroxyfasudil was found to regulate immune balance by
suppressing pro-inflammatory T helper 1 (Th1) and Th17 responses, promoting anti-
inflammatory Th2 and regulatory T (Treg) responses, and inducing a shift in
microglia/macrophages from the pro-inflammatory M1 phenotype to the anti-inflammatory M2
phenotype.

HIV-1 Tat-Induced Blood-Brain Barrier (BBB) Dysfunction Model
[3]

e Objective: To investigate the protective effect of hydroxyfasudil against HIV-1 Tat protein-induced
damage to the blood-brain barrier.

¢ Treatment Protocol: Male C57BL/6 mice (8 weeks old) were administered hydroxyfasudil (10
mglkg, i.p.) 30 minutes before being exposed to HIV-1 Tat (100 pg/kg, i.v.) once daily for seven
consecutive days.

¢ Key Findings:

o BBB Protection: Hydroxyfasudil pretreatment weakened HIV-1 Tat-induced Evans Blue
leakage, reducing BBB permeability.

o Restoration of Protein Expression: The treatment reversed the HIV-1 Tat-induced
downregulation of tight junction proteins ZO-1 and occludin in mouse brain microvessels. It also
counteracted the Tat-induced decrease in the AB-degrading enzyme Neprilysin (NEP) and the
AP transporter LRP1, while suppressing the increase in the pro-inflammatory receptor RAGE.

Diabetic Erectile Dysfunction Model [7]

¢ Objective: To determine the role of hydroxyl fasudil in diabetic neuropathy-related erectile
dysfunction.

e Treatment Protocol: Type 1 diabetic male rats were administered hydroxyl fasudil (10 mg/kg/day,
i.p.) for 4 weeks, starting 8 weeks after diabetes induction. Erectile function was evaluated by
measuring intracavernosal pressure (ICP) upon electrical stimulation of the cavernous nerve.

¢ Key Findings:

o Functional Recovery: Hydroxyl fasudil treatment preserved the erectile response in diabetic
rats.

o Molecular Mechanism: In the Major Pelvic Ganglia (MPG), the treatment reversed diabetes-
induced decreases in phosphorylated AKT (Ser473) and increases in phosphorylated PTEN,
suggesting a role in restoring pro-survival signaling pathways.
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ROCK Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the core Rho/ROCK signaling pathway and the points where inhibitors like
hydroxyfasudil act.
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This diagram shows that ROCK inhibitors like hydroxyfasudil work by blocking the active site of ROCK,
which prevents the phosphorylation of downstream targets like MYPT1 and MLC. This leads to cytoskeletal
relaxation, reduced cell contractility, and enhanced cell migration—the fundamental mechanisms behind

their therapeutic effects in promoting wound healing, reducing fibrosis, and vasodilation [6].

Research Considerations and Conclusions

For researchers considering hydroxyfasudil, here are the key takeaways:

e Primary Advantage: Hydroxyfasudil's primary advantage lies in its enhanced potency and
superior pharmacokinetic profile compared to its parent compound, fasudil, making it
potentially more suitable for chronic conditions requiring long-term treatment [1].

e Therapeutic Potential: Preclinical data strongly supports its investigation for neurodegenerative
and neuroinflammatory diseases (like multiple sclerosis and Alzheimer's disease), as well as
conditions involving blood-brain barrier dysfunction [1] [5] [3].

o Safety Profile: A critical consideration for systemic administration of ROCK inhibitors is their potential
to cause hypotension due to widespread vasodilation [4]. Strategies like the development of
hypoxia-activated prodrugs are being explored to mitigate this systemic effect [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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